molecular formula C13H26N2O4 B14266047 Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester

Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester

Cat. No.: B14266047
M. Wt: 274.36 g/mol
InChI Key: PHIZPEQMSZNUCQ-JTQLQIEISA-N
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Description

Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester is a complex organic compound. It belongs to the family of carbamic acids, which are derivatives of carbamic acid (H2NCOOH). This compound is characterized by its unique structure, which includes a methoxymethylamino group and a 1,1-dimethylethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester typically involves the reaction of an appropriate amine with carbon dioxide. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide. The process involves bubbling carbon dioxide through a solution of the corresponding amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of supercritical carbon dioxide is particularly advantageous in industrial settings due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines .

Scientific Research Applications

Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester is unique due to its specific functional groups and stereochemistry.

Properties

Molecular Formula

C13H26N2O4

Molecular Weight

274.36 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-(methoxymethylamino)-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C13H26N2O4/c1-9(2)10(11(16)14-8-18-7)15(6)12(17)19-13(3,4)5/h9-10H,8H2,1-7H3,(H,14,16)/t10-/m0/s1

InChI Key

PHIZPEQMSZNUCQ-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCOC)N(C)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=O)NCOC)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

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